5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride; 96%
CAS No.: 1824074-03-4
Cat. No.: VC11702715
Molecular Formula: C11H13BrClFN2
Molecular Weight: 307.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824074-03-4 |
|---|---|
| Molecular Formula | C11H13BrClFN2 |
| Molecular Weight | 307.59 g/mol |
| IUPAC Name | 5-bromo-1-butyl-6-fluorobenzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C11H12BrFN2.ClH/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15;/h5-7H,2-4H2,1H3;1H |
| Standard InChI Key | XDLMPPUGLHJPHL-UHFFFAOYSA-N |
| SMILES | CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl |
| Canonical SMILES | CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-bromo-1-butyl-6-fluorobenzimidazole hydrochloride, reflects its substituent arrangement: a bromine atom at position 5, a fluorine atom at position 6, and a butyl group at position 1 of the benzimidazole ring, with a hydrochloride counterion . Its molecular formula, C₁₁H₁₃BrClFN₂, corresponds to a molecular weight of 307.59 g/mol, as calculated from isotopic distributions .
Structural Isomerism and Tautomerism
Benzimidazole derivatives exhibit tautomerism due to the mobility of the N–H proton. In this compound, the butyl group at position 1 locks the tautomeric form, stabilizing the imidazole ring in a fixed configuration. X-ray crystallography of analogous compounds suggests that halogen substituents like bromine and fluorine induce planar geometry, enhancing π-stacking interactions with biological targets .
Spectroscopic and Computational Data
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SMILES Notation:
CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl -
3D Conformer Analysis: Molecular dynamics simulations predict a bent conformation for the butyl chain, minimizing steric clashes with the halogenated aromatic system .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1824074-03-4 | |
| Molecular Weight | 307.59 g/mol | |
| Purity | 96% | |
| Solubility (Predicted) | >10 mg/mL in DMSO |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-bromo-1-butyl-6-fluorobenzoimidazole hydrochloride typically involves sequential halogenation and alkylation steps:
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Core Formation: Condensation of 4-bromo-5-fluoro-1,2-diaminobenzene with butyl cyanate under acidic conditions yields the benzimidazole ring .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid protonates the imidazole nitrogen, forming the water-soluble hydrochloride salt.
Optimization Challenges
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Halogen Selectivity: Competitive bromination/fluorination requires precise temperature control (<50°C) to avoid polyhalogenation byproducts .
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Butyl Group Introduction: Alkylation with 1-bromobutane in DMF achieves 78% yield, but residual solvents necessitate rigorous purification.
Table 2: Synthetic Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Benzimidazole Formation | 65 | HCl/EtOH, reflux |
| Alkylation | 78 | K₂CO₃/DMF, 80°C |
| Salt Formation | 95 | HCl (g)/Et₂O, 0°C |
Applications in Drug Development
Anti-Inflammatory Candidates
A 2023 patent (WO2011099832A2) highlights structurally related benzimidazoles as mPGES-1 inhibitors, reducing prostaglandin E₂ (PGE₂) in rheumatoid arthritis models . While this compound remains untested, its halogen pattern aligns with disclosed pharmacophores .
Prodrug Feasibility
The hydrochloride salt’s aqueous solubility (3.2 mg/mL at pH 7.4) supports intravenous formulations. Ester prodrugs (e.g., acetylated butyl chain) could enhance oral bioavailability, pending metabolic studies.
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